molecular formula C24H23BrN2O4 B5038297 METHYL 2-{[(2-{[(BENZYLOXY)CARBONYL]AMINO}-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE

METHYL 2-{[(2-{[(BENZYLOXY)CARBONYL]AMINO}-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE

Cat. No.: B5038297
M. Wt: 483.4 g/mol
InChI Key: YERKYBKIMUQJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{[(2-{[(BENZYLOXY)CARBONYL]AMINO}-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxycarbonyl-protected amino group, a bromophenyl group, and a phenylmethyl group, making it a versatile molecule for synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(2-{[(BENZYLOXY)CARBONYL]AMINO}-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE typically involves multiple steps, including the protection of amino groups, bromination, and esterification. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group during the synthesis. Bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves esterification using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(2-{[(BENZYLOXY)CARBONYL]AMINO}-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 2-{[(2-{[(BENZYLOXY)CARBONYL]AMINO}-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{[(2-{[(BENZYLOXY)CARBONYL]AMINO}-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with enzymes or receptors. The bromophenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 2-[[[5-bromo-2-(phenylmethoxycarbonylamino)phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O4/c1-30-22(28)15-26-23(18-10-6-3-7-11-18)20-14-19(25)12-13-21(20)27-24(29)31-16-17-8-4-2-5-9-17/h2-14,23,26H,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERKYBKIMUQJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.